4-[(4-chlorophenyl)sulfanylmethyl]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide
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Overview
Description
4-[(4-chlorophenyl)sulfanylmethyl]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes chlorophenyl and methylphenyl groups connected through sulfanylmethyl and sulfanylethyl linkages to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfanylmethyl]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide typically involves multiple steps. One common method includes the condensation of 4-chlorobenzyl mercaptan with 4-methylbenzyl mercaptan in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)sulfanylmethyl]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
4-[(4-chlorophenyl)sulfanylmethyl]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfanylmethyl]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Shares a similar benzamide core but differs in the substituents attached to the aromatic rings.
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Contains a sulfamoylphenyl group instead of the sulfanylmethyl and sulfanylethyl linkages.
Uniqueness
4-[(4-chlorophenyl)sulfanylmethyl]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide is unique due to its specific combination of chlorophenyl and methylphenyl groups connected through sulfanylmethyl and sulfanylethyl linkages.
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNOS2/c1-18-2-4-19(5-3-18)16-28-15-14-26-24(27)21-8-6-20(7-9-21)17-29-23-12-10-22(25)11-13-23/h2-13H,14-17H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGIUSCRARBOFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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